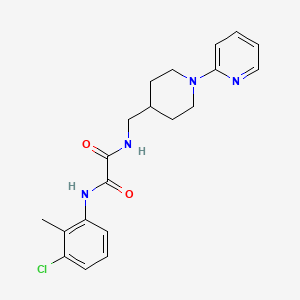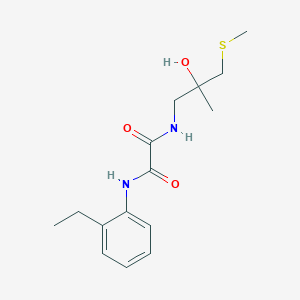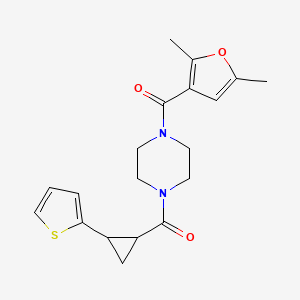![molecular formula C17H14N4O2S2 B2955469 3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one CAS No. 390748-34-2](/img/structure/B2955469.png)
3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry . Benzothiazoles, on the other hand, are heterocyclic compounds containing a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids .Molecular Structure Analysis
Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Benzothiazoles have a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation . Benzothiazoles can react with electrophiles at the sulfur atom or the carbon between the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and benzothiazoles can vary widely depending on their specific structures. In general, these compounds are often stable and can form hydrogen bonds, which can make them good ligands for metal ions .Wissenschaftliche Forschungsanwendungen
Antitubercular Agent
The 1,2,4-triazole moiety is a common feature in compounds with antitubercular activity . The presence of the sulfanyl group in the compound could potentially enhance this activity. Research could explore the efficacy of this compound against various strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
Anticancer Activity
Compounds with a 1,2,4-triazole core have been reported to exhibit anticancer properties . The compound’s ability to interact with cancer cell lines could be investigated, focusing on its potential to act as a cytotoxic agent or to inhibit cancer cell proliferation.
Antimicrobial and Antibiotic Properties
The sulfanyl and methoxyphenyl groups are known to contribute to antimicrobial and antibiotic activities . This compound could be synthesized and tested against a variety of bacterial and fungal pathogens to determine its spectrum of activity and potential as a new class of antibiotics.
Enzyme Inhibition
Enzyme inhibitors play a crucial role in the treatment of diseases like diabetes, obesity, and cancer . The compound’s structure suggests it could bind to and inhibit specific enzymes involved in disease pathways. Identifying and testing its inhibitory effects on such enzymes could lead to the development of novel therapeutics.
Antioxidant Properties
The 1,2,4-triazole derivatives are known for their antioxidant capabilities . The compound could be assessed for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases.
Anti-inflammatory Uses
The compound’s structural features suggest potential anti-inflammatory effects . It could be evaluated in models of inflammation, such as carrageenan-induced edema in rat paws, to assess its efficacy in reducing inflammation.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-23-12-8-6-11(7-9-12)21-15(18-19-16(21)24)10-20-13-4-2-3-5-14(13)25-17(20)22/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAQMSFJMOUOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2955393.png)



![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)


![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)
![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)


